molecular formula C10H6ClNO2 B1503654 8-Chloroquinoline-2-carboxylic acid CAS No. 915922-73-5

8-Chloroquinoline-2-carboxylic acid

Cat. No. B1503654
CAS RN: 915922-73-5
M. Wt: 207.61 g/mol
InChI Key: BISKATAKTWFSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinoline-2-carboxylic acid is a type of organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of 8-Chloroquinoline-2-carboxylic acid and its derivatives often involves various chemical reactions. For instance, one method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation . Another method involves the application of Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-2-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the phenolic group makes it susceptible to numerous chemical reactions and structural modifications .


Chemical Reactions Analysis

8-Chloroquinoline-2-carboxylic acid can undergo various chemical reactions. For example, it can participate in electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . The progress of these reactions can be monitored with TLC and spots visualized using UV light at 254 nm .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 8-Chloroquinoline-2-carboxylic acid, are known for their unique physical and chemical properties. They have a basic trigonal shape due to the sp2 hybridization of the carbon and oxygen in the carbonyl . The presence of the phenolic group also gives them typical phenolic properties .

Scientific Research Applications

Organic Synthesis

8-Chloroquinoline-2-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group can participate in various organic reactions, such as substitution, elimination, and coupling, to synthesize small molecules and macromolecules . This compound’s reactivity makes it suitable for creating complex organic structures that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Nanotechnology

In nanotechnology, 8-Chloroquinoline-2-carboxylic acid can be used to modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene . The carboxylic acid group can form stable bonds with the surface of these materials, improving their dispersion and incorporation into polymer nanomaterials. This is crucial for developing advanced materials with enhanced mechanical, electrical, and thermal properties.

Polymer Industry

The carboxylic acid functionality of 8-Chloroquinoline-2-carboxylic acid allows it to act as a monomer or additive in polymerization reactions . It can introduce specific properties to polymers, such as increased durability or biodegradability, making it an important compound in the production of specialty polymers.

Medicinal Chemistry

Quinoline derivatives, including 8-Chloroquinoline-2-carboxylic acid , are significant in medicinal chemistry due to their biological activity . They serve as scaffolds for drug discovery, particularly in the development of antimalarial, antibacterial, and anticancer agents. The chloroquinoline moiety is known to interact with various biological targets, offering a pathway to new therapeutic compounds.

Antitubercular Agents

Specific derivatives of quinoline carboxylic acids have shown activity against Mycobacterium tuberculosis . The structural modification of 8-Chloroquinoline-2-carboxylic acid can lead to potent antitubercular compounds that inhibit critical enzymes like DNA gyrase, which is essential for bacterial DNA replication.

Colorimetric and Fluorogenic Probes

Carboxylic acids, including quinoline derivatives, can be used to develop colorimetric and fluorogenic probes . These probes can detect various substances in physiological conditions and food additives, providing a simple and effective method for monitoring chemical or biological processes.

Food Industry

In the food industry, carboxylic acids like 8-Chloroquinoline-2-carboxylic acid can be used as preservatives or flavoring agents . Their antimicrobial properties help extend the shelf life of food products, while their distinct flavors can enhance the taste profile of certain foods.

Mechanism of Action

While the exact mechanism of action of 8-Chloroquinoline-2-carboxylic acid is not fully understood, it is known that compounds containing the 8-hydroxyquinoline moiety can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 8-Chloroquinoline-2-carboxylic acid . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Quinoline derivatives, including 8-Chloroquinoline-2-carboxylic acid, have potential for industrial and medicinal applications . They can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on developing new synthesis methods and exploring their biological activities .

properties

IUPAC Name

8-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKATAKTWFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650806
Record name 8-Chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinoline-2-carboxylic acid

CAS RN

915922-73-5
Record name 8-Chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Chloroquinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-Chloroquinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
8-Chloroquinoline-2-carboxylic acid
Reactant of Route 5
8-Chloroquinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Chloroquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.